REACTION_CXSMILES
|
[C:1](Cl)(=O)C(Cl)=O.[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([I:17])[C:9]=1[C:10]([OH:12])=[O:11].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.CN(C=O)C.CO>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([I:17])[C:9]=1[C:10]([O:12][CH3:1])=[O:11] |f:2.3.4|
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)I
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the mixture was stirred at room temperature for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
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DISTILLATION
|
Details
|
which was distilled again
|
Type
|
CUSTOM
|
Details
|
to remove excess acidity
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown oil was dissolved in dry DCM
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |